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molecular formula C10H9N3O B8276335 5-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid Amide

5-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid Amide

Cat. No. B8276335
M. Wt: 187.20 g/mol
InChI Key: OXICPNWEGVWEMI-UHFFFAOYSA-N
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Patent
US08906934B2

Procedure details

To a solution of acid 45 (137 mg, 0.61 mmol) in DIEA (213 μL, 1.22 mmol) and anhydrous THF (8 mL), cooled at 0° C., EDCI (175 mg, 0.09 mmol) and HOBT.NH3 (137 mg, 0.9 mmol) were added and the solution was stirred overnight at rt. The solution was concentrated, water was added and the product was extracted with DCM. The organic layer was washed with water, dried and concentrated to give a solid that was triturated with Et2O to afford 50 mg (44%) of 5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid amide.
[Compound]
Name
acid 45
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
213 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
137 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[N:3]([CH:7](C)C)C(C)C.CC[N:12]=C=NCCCN(C)C.[CH:21]1[CH:22]=[CH:23][C:24]2[N:29](O)N=NC=2[CH:26]=1.N.[CH2:32]1[CH2:36][O:35][CH2:34][CH2:33]1>>[N:29]1[CH:26]=[CH:21][C:22]([C:36]2[NH:3][CH:7]=[C:33]([C:34]([NH2:12])=[O:35])[CH:32]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
acid 45
Quantity
137 mg
Type
reactant
Smiles
Name
Quantity
213 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
175 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
137 mg
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was triturated with Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC(=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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